molecular formula C15H10F3NO B14115996 9-Acetyl-3-trifluoromethylcarbazole

9-Acetyl-3-trifluoromethylcarbazole

Cat. No.: B14115996
M. Wt: 277.24 g/mol
InChI Key: PLNZBJRCCALEPL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Acetyl-3-trifluoromethylcarbazole typically involves the functionalization of the carbazole core. One common method includes the Friedel-Crafts acylation reaction, where carbazole is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

9-Acetyl-3-trifluoromethylcarbazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like acetone or dichloromethane, and catalysts such as aluminum chloride or palladium on carbon. Major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 9-Acetyl-3-trifluoromethylcarbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

9-Acetyl-3-trifluoromethylcarbazole can be compared with other carbazole derivatives such as:

    9-Acetylcarbazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Trifluoromethylcarbazole: Lacks the acetyl group, affecting its reactivity and applications.

    9-Ethyl-3-trifluoromethylcarbazole:

The presence of both the acetyl and trifluoromethyl groups in this compound makes it unique, providing a balance of chemical stability, reactivity, and biological activity that is not found in other similar compounds.

Properties

Molecular Formula

C15H10F3NO

Molecular Weight

277.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)carbazol-9-yl]ethanone

InChI

InChI=1S/C15H10F3NO/c1-9(20)19-13-5-3-2-4-11(13)12-8-10(15(16,17)18)6-7-14(12)19/h2-8H,1H3

InChI Key

PLNZBJRCCALEPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)C3=CC=CC=C31

Origin of Product

United States

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